2-Methylpiperidin-4-ol
Overview
Description
2-Methylpiperidin-4-ol, also known as 2-methylpyrrolidine-4-ol, is an organic compound belonging to the piperidine class. It is a colorless liquid with a characteristic odor and is soluble in water and alcohol. 2-Methylpiperidin-4-ol is used as a solvent in various industrial applications, and is also a key intermediate in the synthesis of many pharmaceuticals and agrochemicals.
Scientific Research Applications
Environmentally Friendly Chemical Synthesis
2-Methylpiperidin-4-ol and related compounds like 4-methylpiperidine have been studied for their role in environmentally friendly chemical synthesis processes. An example is their use in the removal of Fmoc groups in peptide synthesis, offering a less harmful and less expensive approach with high efficiency and purity in the final product (Rodríguez et al., 2019).
Potential Therapeutic Applications
Some derivatives of 2-methylpiperidin-4-ol have been explored for their potential as therapeutic agents, particularly as anti-amnesiant agents. This research involves revisited syntheses and in vivo evaluations to understand their effectiveness and potential applications (Leflemme et al., 2005).
Role in Pharmaceutical Chemistry
The compound has been examined in the context of pharmaceutical chemistry, particularly in the synthesis of analgesics, neuroleptics, and antihistamines. Research has demonstrated its utility in reductive amination processes, contributing to the creation of various medically significant compounds (Senguttuvan et al., 2013).
Chemical Structure and Biological Activity
Studies have also looked at the relationships between the chemical structure of compounds like 2-methylpiperidin-4-ol and their affinity for certain receptors, contributing to our understanding of how small changes in chemical structure can significantly impact biological activity (Abramson et al., 1974).
Industrial Applications
In industrial applications, derivatives of 2-methylpiperidin-4-ol have been used in processes like hydrodenitrogenation (HDN), crucial for the purification of fuels and other industrial chemicals. This involves understanding how different derivatives interact with catalysts and affect reaction pathways (Oyama & Lee, 2005).
Environmental Engineering
The compound has shown promise in environmental engineering, particularly in the absorption of carbon dioxide. This research is vital for developing new methods of CO2 capture and mitigation, a critical aspect of combating climate change (Choi et al., 2012).
properties
IUPAC Name |
2-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337276 | |
Record name | 2-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperidin-4-ol | |
CAS RN |
344329-35-7 | |
Record name | 2-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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